BenchChemオンラインストアへようこそ!

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Lipophilicity QSAR Medicinal Chemistry

This 5-(4-methylbenzyl)-5-phenyl-2-aminoimidazol-4-one is a structurally differentiated probe for NPY Y5 antagonist research, featuring a benzylic CH₂ spacer and para-methyl substituent absent in 5,5-diaryl analogs. The methyl increment alters predicted logP by ~+0.5 and introduces a secondary oxidative soft spot, enabling structure-metabolism relationship (SMR) studies versus the de‑methyl analog. To ensure reliable radioligand binding or functional cAMP assay data, procure 98% NLT purity material from ISO‑certified suppliers and request matched‑purity batches of the de‑methyl comparator to minimize confounding variables.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 1354923-36-6
Cat. No. B6345715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
CAS1354923-36-6
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)11-17(14-5-3-2-4-6-14)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
InChIKeyKKLMHXIIEVQBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354923-36-6): Structural Identity, Core Scaffold, and Research-Grade Sourcing Landscape


2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 1354923-36-6, MFCD21334649) is a 5,5-disubstituted 2-amino-3,5-dihydro-4H-imidazol-4-one derivative bearing a phenyl ring and a 4-methylbenzyl (p-tolylmethyl) moiety at the quaternary C5 position . The compound belongs to the broader class of 2-aminoimidazol-4-ones, a scaffold that has been extensively investigated within the Bristol-Myers Squibb imidazolone anorectic agent patent family as a core template for neuropeptide Y (NPY) Y5 receptor antagonists [1]. It is currently supplied exclusively as a research-grade building block by multiple international vendors, with typical purities ranging from 95% to 98% .

Why 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Cannot Be Freely Interchanged with Close 5-Benzyl or 5,5-Diphenyl Imidazol-4-one Analogs


The C5 substituent composition of 2-amino-3,5-dihydro-4H-imidazol-4-ones is a critical determinant of molecular recognition at biological targets. In the NPY Y5 antagonist patent family, 5,5-diaryl substitution patterns directly modulate receptor binding affinity, with IC50 values spanning from sub-100 nM to >10 µM depending on aryl ring electronics and topology [1]. The target compound occupies a distinct chemical space: the p-tolylmethyl group introduces a benzylic CH2 spacer absent in the 5,5-diphenyl analog (CAS 26975-70-2), while the para-methyl substituent differentiates it from the unsubstituted 5-benzyl analog (CAS 512190-77-1) . This methyl increment is sufficient to alter predicted logP by approximately +0.5 units and modifies the conformational flexibility and metabolic soft spot profile of the benzylic position [2]. Generic substitution with any close analog therefore risks changes in target engagement, off-rate kinetics, and ADME properties that cannot be assumed equivalent without explicit comparative data.

Quantitative Differentiation Evidence for 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Relative to Key Analogs


Para-Methyl Substitution Increases Calculated Lipophilicity by ~0.5 logP Units Versus the Unsubstituted 5-Benzyl Analog

The target compound bears a para-methyl group on the benzyl substituent that is absent in 2-amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one (CAS 512190-77-1). Based on the well-established Hansch π constant for aromatic para-methyl substitution (π = +0.56), the predicted logP of the target compound is approximately 0.5 log units higher than that of the de-methyl analog [1]. This lipophilicity increment is expected to increase membrane permeability and potentially enhance CNS penetration, while also altering plasma protein binding and metabolic clearance rates compared to the benzyl congener, making the two compounds non-interchangeable in any in vitro or in vivo pharmacological study.

Lipophilicity QSAR Medicinal Chemistry

Benzylic CH2 Spacer Differentiates the Target Compound from 5,5-Diphenyl Imidazol-4-ones with Known NPY Y5 Pharmacology

The 5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one scaffold (e.g., CAS 26975-70-2) forms the core of the Bristol-Myers Squibb NPY Y5 antagonist patent family, where directly attached aryl rings at C5 are essential for receptor binding, with exemplified compounds achieving IC50 values below 200 nM at the human NPY Y5 receptor [1]. The target compound substitutes one phenyl ring with a 4-methylbenzyl group, introducing a benzylic methylene spacer (CH2) that increases the distance between the imidazolone core and the aryl ring by approximately 1.5 Å. This geometric perturbation removes the compound from the narrow structure-activity relationship (SAR) defined by the 5,5-diaryl scaffold and places it in an unexplored region of NPY Y5 chemical space. No NPY Y5 binding data are publicly available for the target compound, but the structural divergence from the patent-exemplified series means that activity at NPY Y5—or any other class-level target—cannot be assumed without de novo experimental measurement .

NPY Y5 Receptor Structure-Activity Relationship Patent Mapping

Vendor Purity Benchmark: 98% (NLT) Specification from ISO-Certified Supplier Differentiates from Lower-Purity 95% Listings

Among the identified suppliers of CAS 1354923-36-6, MolCore offers the compound at a guaranteed purity of NLT 98% under ISO-certified quality systems, compared to the 95% or 95%+ purity listed by Fluorochem, 10xChem, and Chemenu . This 3-percentage-point purity difference corresponds to a reduction in total impurity burden from up to 5% to a maximum of 2%, which is particularly relevant for applications sensitive to trace impurities, such as in vitro pharmacological assays where unidentified impurities at micromolar concentrations can produce false-positive or false-negative results . However, no certificate of analysis with specific impurity profiles is publicly available for any vendor, and purchasers should request batch-specific documentation for critical applications.

Purity Quality Control Procurement

Para-Methyl Substitution Introduces a Potential Site for CYP-Mediated Oxidation Absent in the 5-Benzyl Analog, Offering a Metabolic Probe Handle

The para-methyl group on the benzyl substituent of the target compound constitutes a known site for cytochrome P450 (CYP)-mediated methyl hydroxylation, a metabolic transformation that is structurally impossible for the unsubstituted 5-benzyl analog (CAS 512190-77-1) [1]. In drug discovery programs, para-methyl benzyl groups are frequently employed as metabolic soft spots to engineer predictable clearance pathways, as CYP-catalyzed benzylic and aryl-methyl oxidation can generate primary alcohol metabolites that serve as handles for subsequent phase II conjugation [2]. This built-in metabolic liability—or advantage, depending on the desired pharmacokinetic profile—is absent in the de-methyl analog and provides a rationale for selecting the target compound when metabolic stability screening is part of the experimental workflow.

Drug Metabolism Cytochrome P450 Metabolic Soft Spot

Recommended Application Scenarios for 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one Based on Available Evidence


Scaffold-Hopping Starting Point for NPY Y5 Receptor Antagonist Programs Seeking 5-Benzyl-5-phenyl Topology

For medicinal chemistry programs targeting the NPY Y5 receptor that have exhausted the 5,5-diphenyl SAR space defined in US Patent 6054590 and related filings, the target compound provides a structurally distinct 5-benzyl-5-phenyl topology with a para-methyl substituent. The benzylic CH2 spacer geometrically differentiates the compound from all patent-exemplified 5,5-diaryl imidazolones [1]. Researchers should procure the higher-purity (98% NLT) material from ISO-certified suppliers to minimize impurity interference in radioligand binding or functional cAMP assays at the NPY Y5 receptor .

Structure-Metabolism Relationship (SMR) Probe for Investigating Benzylic and Aryl-Methyl Oxidative Clearance in the Imidazol-4-one Series

The target compound contains two distinct oxidatively labile positions—the benzylic CH2 and the para-methyl group—while the de-methyl analog (CAS 512190-77-1) contains only the benzylic site. This makes the compound a useful paired probe for structure-metabolism relationship studies using human liver microsomes or recombinant CYP isoforms [1]. Comparative intrinsic clearance measurements between the target compound and the de-methyl analog can isolate the metabolic contribution of the para-methyl group, informing design strategies for either metabolic stabilization or programmable clearance in the imidazol-4-one series.

Lipophilicity-Modulated CNS Penetration Screening in the 2-Aminoimidazol-4-one Chemical Series

With an estimated logP approximately 0.5 units higher than the de-methyl analog, the target compound is predicted to exhibit enhanced passive membrane permeability and potentially greater CNS exposure [1]. In parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell assays, the target compound can serve as the higher-logP comparator against the 5-benzyl analog to establish a lipophilicity-permeability relationship within this scaffold class. Procurement of both compounds from the same vendor at matched purity is recommended to minimize confounding variables .

Chemical Biology Probe Development Requiring a Structurally Defined, High-Purity Imidazol-4-one Building Block

The 2-amino group on the imidazol-4-one core provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, or guanidinylation), while the 5-(4-methylbenzyl)-5-phenyl substitution pattern offers a hydrophobic footprint distinct from simpler 5,5-diphenyl analogs [1]. For chemical biology groups synthesizing affinity chromatography ligands, fluorescent probes, or PROTAC conjugates based on the imidazol-4-one scaffold, the target compound's defined substitution pattern and availability from multiple vendors with documented purity specifications make it a practical entry point for focused library synthesis .

Quote Request

Request a Quote for 2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.